![molecular formula C23H14BrF3N4 B2556286 4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine CAS No. 338962-09-7](/img/structure/B2556286.png)
4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine” is a complex organic molecule that contains several functional groups and structural features, including a pyrimidine ring, a diazenyl group, and phenyl rings with bromo and trifluoromethyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and several phenyl rings. The bromo and trifluoromethyl groups would be attached to different phenyl rings .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the bromo group is a good leaving group and could be replaced by nucleophiles in substitution reactions . The diazenyl group could potentially undergo redox reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromo and trifluoromethyl groups could increase the compound’s density and boiling point compared to similar compounds without these groups .
Scientific Research Applications
Synthesis and Structural Characterization
Pyrimidine compounds, including derivatives closely related to 4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine, have been extensively studied for their synthesis and structural properties. Such compounds are pivotal intermediates in pharmaceutical and chemical fields, demonstrating a broad range of applications from medicinal chemistry to material science. A rapid synthetic method for related pyrimidine compounds has been established, showcasing their importance in the synthesis of active pharmaceutical ingredients and chemical intermediates (Hou et al., 2016). Furthermore, the structural characterization of these compounds often involves advanced techniques such as 1H NMR, MS, and X-ray crystallography to elucidate their molecular configuration, highlighting their complex nature and the intricate design of their synthesis (Yang et al., 2014).
Antimicrobial and Surface Coating Applications
Pyrimidine derivatives have been explored for their antimicrobial activities and potential use in surface coatings. For example, certain pyrimidine compounds have shown promising results when incorporated into polyurethane varnish formulas and printing ink paste, displaying very good antimicrobial effects. This suggests their potential application in developing antimicrobial coatings for various surfaces, aiming to prevent microbial growth and improve hygiene in public and medical settings (El‐Wahab et al., 2015).
Pharmaceutical Research and Drug Development
In pharmaceutical research, pyrimidine derivatives, including those structurally related to 4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine, have been synthesized and evaluated for various biological activities. These activities include antimicrobial, anti-inflammatory, and antiviral properties, making them candidates for drug development programs. The synthesis of novel pyrimidine-based compounds and their subsequent evaluation for biological efficacy underscores the chemical versatility and potential therapeutic value of these compounds (Medwid et al., 1990).
Future Directions
properties
IUPAC Name |
[4-(4-bromophenyl)-2-phenylpyrimidin-5-yl]-[4-(trifluoromethyl)phenyl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrF3N4/c24-18-10-6-15(7-11-18)21-20(14-28-22(29-21)16-4-2-1-3-5-16)31-30-19-12-8-17(9-13-19)23(25,26)27/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDGWWACSXDIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=C(C=C3)Br)N=NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

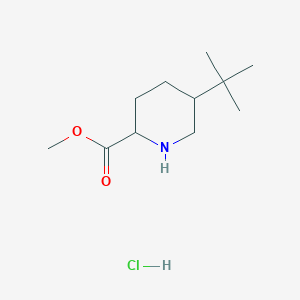
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2556205.png)
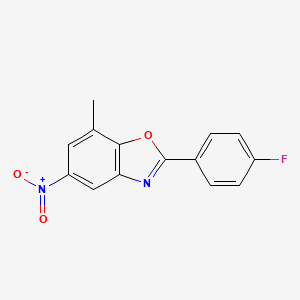

![1-(3,4-Dichlorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2556209.png)
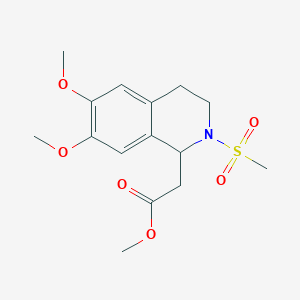
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)

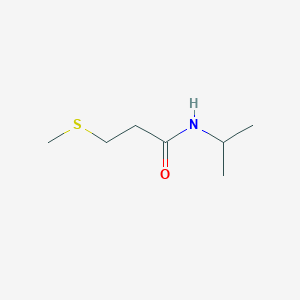
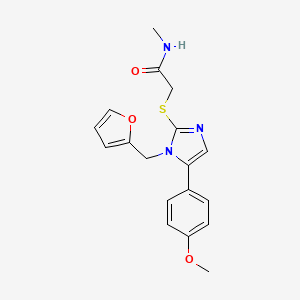
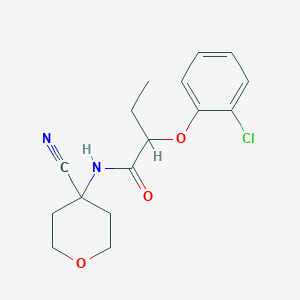
![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)